molecular formula C20H19N7O2 B2469865 N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1396863-64-1

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No. B2469865
CAS RN: 1396863-64-1
M. Wt: 389.419
InChI Key: CKLGSLDYALZSDY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a pyridazine ring, and a pyrazole ring. These are all heterocyclic compounds, which are compounds that contain a ring structure containing atoms of at least two different elements .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, the synthesis of similar compounds often involves reactions such as transition metal catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the imidazole ring is known to participate in various reactions such as N-alkylation and N-acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. Generally, compounds with these types of rings have high thermal stability and are resistant to oxidation and reduction .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Imidazoles are essential heterocyclic motifs in pharmaceuticals. This compound’s unique structure could serve as a scaffold for designing novel drugs. Researchers can explore its interactions with biological targets, such as enzymes or receptors, to develop potential therapeutics. By modifying substituents on the imidazole ring, scientists can fine-tune its pharmacological properties, including bioavailability, selectivity, and metabolic stability .

Proton-Conductive Materials

Given the coordination advantages of N-heterocyclic carboxylate ligands, this compound could contribute to the construction of metal-organic frameworks (MOFs) for proton conduction research. MOFs based on imidazole derivatives have shown promise in applications like fuel cells and sensors. Investigating the proton conductivity of this compound within MOFs could lead to innovative materials for energy storage and conversion .

a. Peptide/Protein Synthesis: Researchers can utilize N-acyl imidazole chemistry to synthesize peptides and proteins. The compound’s reactivity allows for efficient amide bond formation, making it valuable in solid-phase peptide synthesis and protein labeling .

b. Chemical Labeling of Native Proteins: By incorporating N-acyl imidazole-based tags, scientists can selectively label native proteins of interest (POIs). These tags enable site-specific modification, facilitating studies on protein function, localization, and interactions.

c. RNA Structural Analysis: N-acyl imidazoles can be employed to probe RNA structures. Their ability to react with specific functional groups in RNA molecules allows researchers to map secondary and tertiary structures, aiding in understanding RNA function and folding dynamics.

d. RNA Functional Manipulation: Functionalizing RNA with N-acyl imidazole derivatives provides a powerful tool for modulating RNA behavior. Researchers can selectively modify RNA sequences to alter their function, stability, or interactions with other biomolecules.

Optical Materials

Considering the compound’s aromatic and conjugated structure, it may find applications in optical materials. Researchers can explore its fluorescence properties, light absorption, or luminescence behavior for potential use in sensors, displays, or optoelectronic devices.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing an imidazole ring work by inhibiting the enzyme lanosterol 14α-demethylase .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

Future research could involve exploring the potential uses of this compound in various fields such as medicine or materials science. Additionally, new methods of synthesizing the compound could be explored .

properties

IUPAC Name

N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2/c1-25-17(13-16(23-25)15-5-3-2-4-6-15)20(29)22-10-12-27-19(28)8-7-18(24-27)26-11-9-21-14-26/h2-9,11,13-14H,10,12H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLGSLDYALZSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

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